

Comparison Guide: Assessing the Specificity of N-Methylated Compounds

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Compound of Interest

Compound Name: *N-Me-|A-OH-Val-OH*

Cat. No.: *B15372189*

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The introduction of an N-methyl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. This modification can influence potency, selectivity, metabolic stability, and cell permeability. However, it can also introduce unforeseen off-target effects. Therefore, rigorously assessing the specificity of N-methylated (N-Me) analogs compared to their demethylated (N-H) counterparts is a critical step in drug development. This guide compares key experimental approaches for quantifying the specificity of N-methylated compounds.

Comparative Data on Specificity Profiles

The following table summarizes data from three distinct platforms used to assess the specificity of a hypothetical N-methylated kinase inhibitor, "Compound-Me," against its non-methylated precursor, "Compound-H." Both compounds are designed to target Kinase A.

Assay Type	Parameter Measured	Target: Kinase A	Off-Target: Kinase B	Off-Target: Kinase C	Specificity Ratio (Off-Target/Target)
Compound-Me (N-Me)	IC ₅₀ (nM)	15	1,500	>10,000	100x (for Kinase B)
Compound-H (N-H)	IC ₅₀ (nM)	85	950	8,500	11.2x (for Kinase B)
Compound-Me (N-Me)	K _i (nM)	5.2	850	>10,000	163.5x (for Kinase B)
Compound-H (N-H)	K _i (nM)	40.1	790	9,200	19.7x (for Kinase B)
Compound-Me (N-Me)	ΔT _m (°C)	+4.8	+0.5	No significant shift	-
Compound-H (N-H)	ΔT _m (°C)	+2.1	+0.8	No significant shift	-

Experimental Protocols

1. In Vitro Kinase Panel Screening

- Objective: To determine the inhibitory activity (IC₅₀) of the compounds against a panel of purified kinases.
- Methodology:
 - A panel of 96 diverse human kinases is selected.
 - Kinase activity is measured using a fluorescence-based assay that quantifies ATP consumption.
 - Each compound (Compound-Me and Compound-H) is serially diluted in DMSO to create a 10-point concentration gradient.

- The compounds are incubated with each kinase and its specific substrate in a 384-well plate.
- The kinase reaction is initiated by the addition of ATP.
- After a 60-minute incubation at 30°C, the reaction is stopped, and the remaining ATP is quantified.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic model.

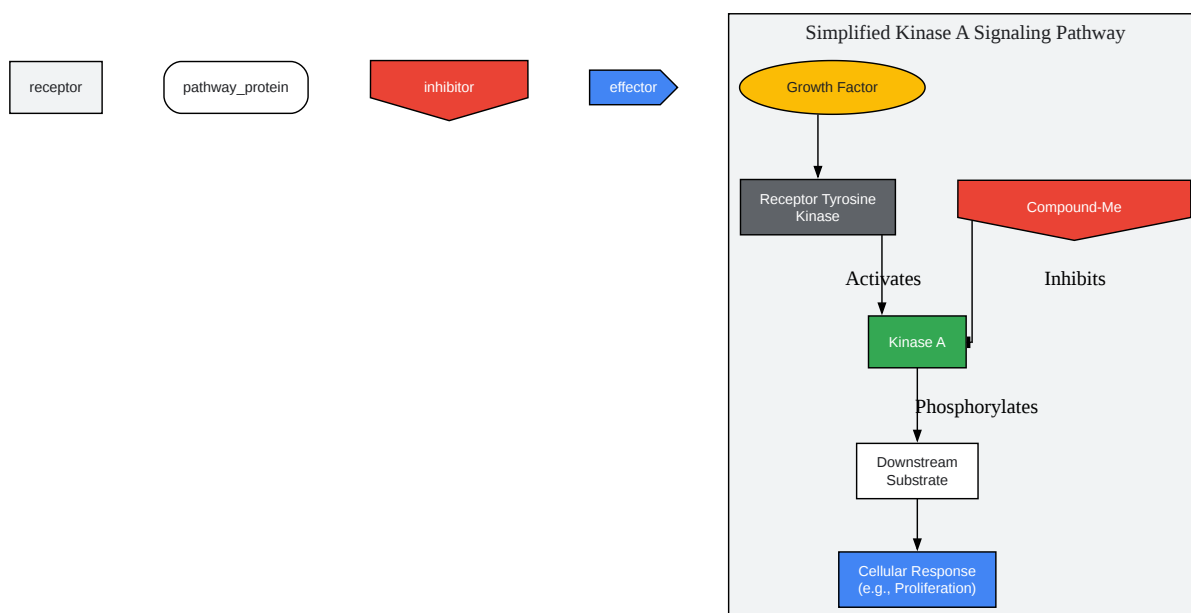
2. Isothermal Titration Calorimetry (ITC)

- Objective: To directly measure the binding affinity (K_i) and thermodynamics of compound interaction with the target and key off-target kinases.
- Methodology:
 - Purified Kinase A and Kinase B are dialyzed into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
 - The kinase solution is loaded into the sample cell of the calorimeter.
 - Compound-Me or Compound-H is loaded into the injection syringe at a concentration 10-15 times that of the protein.
 - A series of small injections (e.g., 2 μ L) of the compound are titrated into the protein solution at 25°C.
 - The heat released or absorbed upon binding is measured after each injection.
 - The resulting binding isotherm is fitted to a suitable model to determine the dissociation constant (K_D), which is equivalent to K_i for competitive inhibitors, and the enthalpy of binding (ΔH).

3. Cellular Thermal Shift Assay (CETSA)

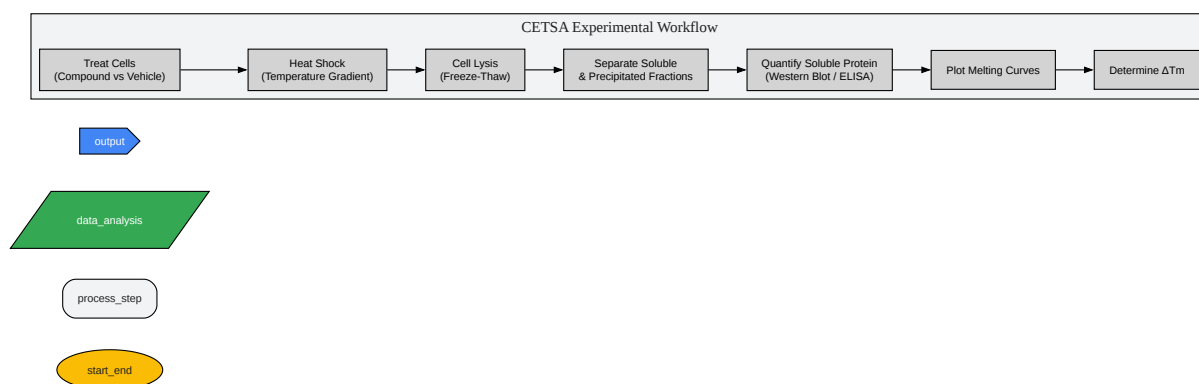
- Objective: To confirm target engagement and assess specificity within a live, intact cellular environment.
- Methodology:
 - HEK293 cells are cultured to 80% confluency and treated with either Compound-Me (10 μ M), Compound-H (10 μ M), or a vehicle control (DMSO) for 1 hour.
 - The cells are harvested, washed, and resuspended in PBS.
 - The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
 - The samples are cooled, and cells are lysed by freeze-thaw cycles.
 - The soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
 - The amount of soluble Kinase A and Kinase B in the supernatant at each temperature is quantified by Western Blot or ELISA.
 - The temperature at which 50% of the protein is denatured (T_m) is determined. A positive shift in T_m (ΔT_m) indicates compound binding and stabilization.

Visualizations



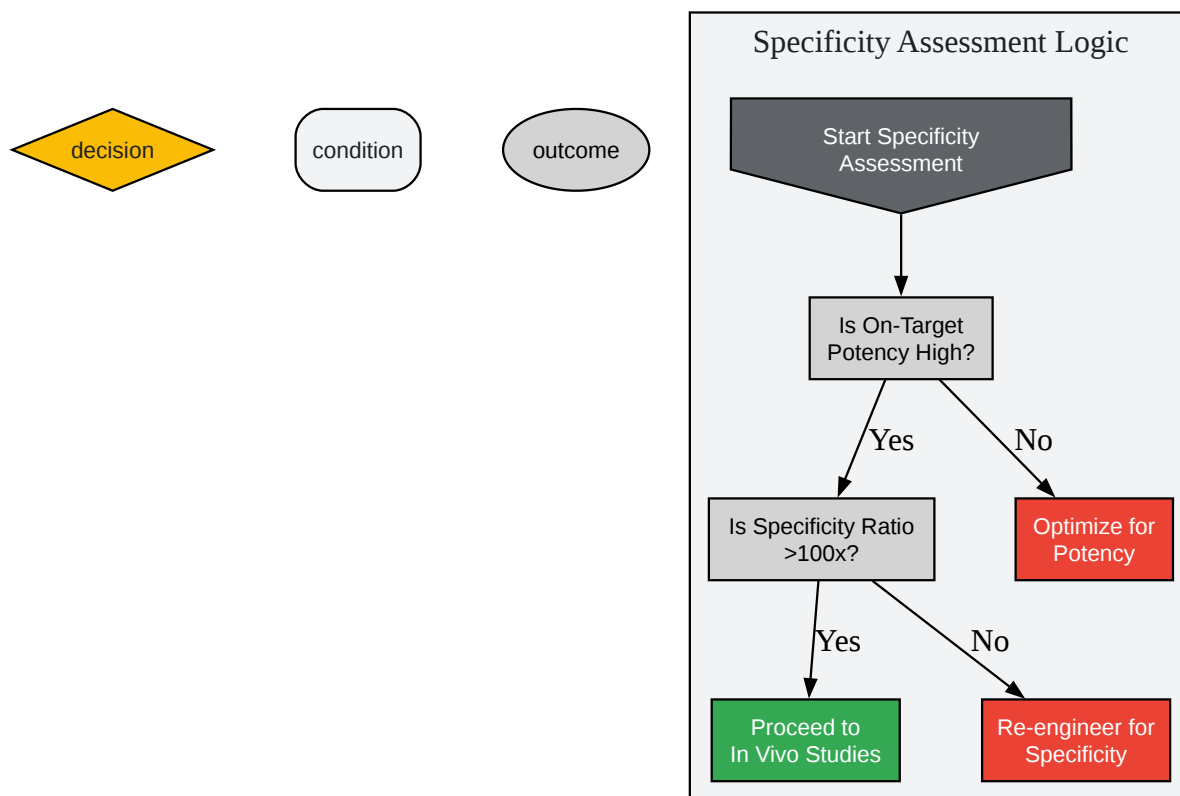
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Caption: Inhibition of the Kinase A signaling cascade by Compound-Me.



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Caption: Workflow for assessing target engagement using CETSA.



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Caption: Decision tree for advancing N-methylated compounds.

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